molecular formula C13H14N2O3 B11670477 2-Cyano-3-furan-2-yl-N-(tetrahydro-furan-2-ylmethyl)-acrylamide

2-Cyano-3-furan-2-yl-N-(tetrahydro-furan-2-ylmethyl)-acrylamide

Cat. No.: B11670477
M. Wt: 246.26 g/mol
InChI Key: VOKPOWPYVFWWJL-JXMROGBWSA-N
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Description

(2E)-2-CYANO-3-(FURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is an organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-(FURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with a suitable nitrile compound under basic conditions to form the cyano-furan intermediate. This intermediate is then reacted with oxolane-2-methanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(FURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(2E)-2-CYANO-3-(FURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-(FURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The oxolane moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-3-(FURAN-2-YL)PROP-2-ENAMIDE: Lacks the oxolane moiety, which may affect its solubility and bioavailability.

    3-(FURAN-2-YL)-N-METHYLPROP-2-ENAMIDE: Lacks the cyano group, which may reduce its reactivity as an electrophile.

    2-CYANO-3-(THIOPHEN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

Uniqueness

(2E)-2-CYANO-3-(FURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to the combination of its cyano group, furan ring, and oxolane moiety. This combination imparts specific chemical properties, such as enhanced reactivity and solubility, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C13H14N2O3/c14-8-10(7-11-3-1-5-17-11)13(16)15-9-12-4-2-6-18-12/h1,3,5,7,12H,2,4,6,9H2,(H,15,16)/b10-7+

InChI Key

VOKPOWPYVFWWJL-JXMROGBWSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=CO2)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=CO2)C#N

Origin of Product

United States

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